N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide involves multiple steps. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with piperidine and formaldehyde to form the piperidine derivative. This intermediate is further reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-9-16(22-25-13)19(24)20-10-14-5-4-8-23(11-14)12-18-21-15-6-2-3-7-17(15)26-18/h2-3,6-7,9,14H,4-5,8,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRAJCNIVNLBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCCN(C2)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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